molecular formula C8H4F4S B6316158 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene CAS No. 1645-69-8

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene

Cat. No.: B6316158
CAS No.: 1645-69-8
M. Wt: 208.18 g/mol
InChI Key: ILYULVYOFKSWPW-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated heterocyclic compound that features a benzothiophene core with four fluorine atoms attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene typically involves the fluorination of 2,3-dihydrobenzo[b]thiophene. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.

    Oxidation: Bromine (Br2) in acetic acid (CH3CO2H).

    Substitution: Various nucleophiles can be used to replace the fluorine atoms.

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.

    Catalysis: Used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain substrates. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene: The non-fluorinated parent compound.

    2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran: A similar fluorinated compound with an oxygen atom instead of sulfur.

    2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different core structure.

Uniqueness

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific fluorinated benzothiophene structure, which imparts distinct chemical properties such as increased stability and reactivity. The presence of four fluorine atoms significantly alters its electronic characteristics compared to non-fluorinated analogs, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4S/c9-7(10)5-3-1-2-4-6(5)13-8(7,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYULVYOFKSWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(S2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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